molecular formula C28H14N2O2S2 B1669114 Vat Yellow 2 CAS No. 129-09-9

Vat Yellow 2

Cat. No.: B1669114
CAS No.: 129-09-9
M. Wt: 474.6 g/mol
InChI Key: GFFQNEGBFFGLQG-UHFFFAOYSA-N
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Description

Vat Yellow 2, also known as Indanthrene Yellow GCN, is a vat dye with the molecular formula C28H14N2O2S2. It is a yellow-brown powder that is insoluble in water and ethanol but soluble in concentrated sulfuric acid. This compound is primarily used for dyeing and printing cotton, silk, viscose, and polyester/cotton blends .

Mechanism of Action

Target of Action

Vat Yellow 2, also known as C.I. This compound, is primarily used as a dye agent . Its primary targets are textile fibers such as cotton and silk, as well as paper . The dye interacts with these substrates, imparting a yellow color .

Mode of Action

This compound is a chemically complex dye that is insoluble in water . To be applied to its targets, it must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite . This reduction process transforms the dye into a soluble form that can penetrate the fibers of the target material . Once the dye is applied, air oxidation fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .

Biochemical Pathways

The synthesis of this compound involves a series of chemical reactions . The anthraquinone-based vat dyes, like this compound, require more synthetic steps than other dye classes . These multiple chemical reactions increase the consumption of raw materials . The most significant material losses in dye production come from incomplete chemical reactions .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its analogous properties. The dye’s “ADME” properties—its absorption, distribution, metabolism, and excretion—are influenced by its chemical structure and the conditions of its application . For instance, its insolubility in water affects its distribution and application to substrates .

Result of Action

The primary result of this compound’s action is the imparting of a yellow color to the target substrate . The dye exhibits excellent wash-fastness and light-fastness, meaning the color remains vibrant and resistant to fading even after washing or exposure to light .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the dye’s solubility and colorfastness can be affected by the pH of the solution it’s applied in . Additionally, the dye’s environmental impact is significant. The manufacture of vat dyes like this compound can lead to the generation of wastewater and hazardous waste . Therefore, proper waste management practices are crucial to mitigate the environmental consequences of using such dyes .

Chemical Reactions Analysis

Vat Yellow 2 undergoes various chemical reactions:

Common reagents used in these reactions include sulfuric acid, sodium hydrosulfite, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

6,16-diphenyl-5,15-dithia-7,17-diazapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1(13),3(11),4(8),6,9,14(18),16,19-octaene-2,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14N2O2S2/c31-23-18-12-14-20-26(34-28(30-20)16-9-5-2-6-10-16)22(18)24(32)17-11-13-19-25(21(17)23)33-27(29-19)15-7-3-1-4-8-15/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFQNEGBFFGLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5SC(=N6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051646
Record name C.I. Vat Yellow 2
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Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown odorless grains; [MSDSonline]
Record name C.I. Vat Yellow 2
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CAS No.

129-09-9
Record name 2,8-Diphenylanthra[2,1-d:6,5-d′]bisthiazole-6,12-dione
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Record name C.I. Vat Yellow 2
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Record name Anthra[2,1-d:6,5-d']bisthiazole-6,12-dione, 2,8-diphenyl-
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Record name C.I. Vat Yellow 2
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Record name 2,8-diphenylanthra[2,1-d:6,5-d']bisthiazole-6,12-dione
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Record name VAT YELLOW 2
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Record name C.I. VAT YELLOW 2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes C.I. Vat Yellow 2 suitable for camouflage applications, particularly in the context of military fabrics?

A1: C.I. This compound, when combined with C.I. Vat Blue 6 and C.I. Vat Red 13, can effectively mimic the reflectance profile of greenish leaves, especially in the near-infrared (NIR) region []. This property makes these dyes, including this compound, particularly useful for camouflage applications in military fabrics, helping to achieve shades like NATO green and forest green [].

Q2: How does the adsorption behavior of C.I. This compound differ from other dyes when interacting with natural sediments?

A2: Unlike C.I. Mordant Black 11 and C.I. Direct Blue 86, whose sorption to sediments decreases with increasing pH, the sorption of C.I. This compound, similar to C.I. Basic Red 13, slightly increases with increasing pH []. Additionally, removing organic carbon from the sediment enhances the sorption of C.I. This compound and C.I. Basic Red 13, contrasting with the decreased sorption observed for C.I. Mordant Black 11 and C.I. Direct Blue 86 []. These differences are attributed to the unique physicochemical properties of each dye.

Q3: Can enzymes be used to improve the re-oxidation step in textile dyeing processes involving C.I. This compound?

A3: Yes, research shows that oxidoreductases like laccases can effectively catalyze and accelerate the re-oxidation of chemically reduced C.I. This compound, even when adsorbed onto cotton fabric []. This enzymatic approach, utilizing dissolved air (O2) or H2O2, offers a potentially more sustainable and environmentally friendly alternative to conventional chemical re-oxidation methods.

Q4: Has C.I. This compound been studied for its potential to degrade under specific conditions like exposure to light?

A4: Yes, research has explored the photochemistry of C.I. This compound in the context of cotton degradation []. This study investigated how C.I. This compound, along with C.I. Vat Orange 9, photosensitizes cotton degradation when exposed to a carbon-arc light source under varying humidity and oxygen conditions [].

Q5: Can garlic be a potential source of enzymes for the biobleaching of industrial dyes like C.I. This compound?

A5: Research suggests that peroxidase partially purified from garlic exhibits effectiveness in decolorizing several Vat dyes, including this compound []. This enzymatic approach holds potential for application in industrial wastewater treatment, particularly when combined with hydrogen peroxide, offering a potentially cost-effective and environmentally friendly method for dye degradation [].

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